Cyanophos

説明

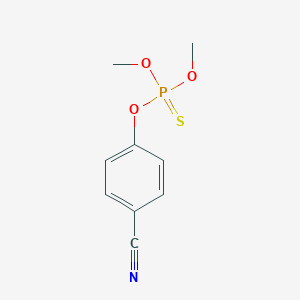

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-dimethoxyphosphinothioyloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NO3PS/c1-11-14(15,12-2)13-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKHCCSZFPSHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NO3PS | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041806 | |

| Record name | Cyanophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanophos is a yellow to reddish-yellow transparent liquid. Used as an insecticide against rice stem borers and house flies. Not registered as a pesticide in the U.S. (EPA, 1998), Yellow to reddish-yellow transparent liquid; Rapidly decomposed by light and alkalinity; mp = 14-15 deg C; [Merck Index] Colorless liquid; [MSDSonline] | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 to 248 °F at 0.09 mmHg Decomposes (EPA, 1998), 119-120 °C (decomp) at 0.09 mm Hg | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

104 °C | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility: 46 mg/l water at 30 °C; 27 g/kg hexane at 20 °C /Technical grade/, Very soluble in methanol, ethanol, acetone & chloroform. Sparingly soluble in n-hexane, kerosene., In water at 30 °C, 46 mg/l. In n-hexane 27, methanol 1000, xylene 1000 (all in g/kg) at 20 °C., Miscible in alcohols, benzene, chloroform, ketones, toluene, xylene., In water 46 mg/l at 30 °C; in methanol, acetone, chloroform >50% at 20 °C. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.255 to 1.265 at 77 °F H2O = 1 (EPA, 1998), 1.255-1.265 at 25 °C | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0008 mmHg at 68 °F (EPA, 1998), 0.000788 [mmHg], Vapor pressure: 105 mPa at 20 °C /Technical grade/, 105 mPa at 20 °C | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to reddish-yellow transparent liquid, Clear amber liquid | |

CAS No. |

2636-26-2 | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2636-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AB0Z99OXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

57 to 59 °F (EPA, 1998), 14-15 °C | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Chemical Transformations of Cyanophos

State-of-the-Art Synthetic Routes for Cyanophos

The synthesis of this compound, O-(4-cyanophenyl) O,O-dimethyl phosphorothioate (B77711), involves the formation of a phosphorothioate ester bond. Various methods have been developed for its preparation.

Reaction of 4-cyanophenol with dimethyl phosphorochloridothioate

A common synthetic route for this compound involves the reaction between 4-cyanophenol and dimethyl phosphorochloridothioate. This process typically leads to the formation of the phosphorothioate. smolecule.com Purification steps, such as distillation or chromatography, are often employed to isolate the this compound product from reaction by-products and maximize yield and purity. smolecule.com

Microwave-Assisted Synthesis of this compound and its Derivatives

Microwave-assisted synthesis (MAS) has emerged as a technique to accelerate chemical reactions, potentially offering advantages in terms of reaction time and efficiency compared to conventional heating methods. mdpi.comnih.govscielo.org.mx While general microwave-assisted organic synthesis has shown broad applications in various chemical transformations scielo.org.mx, specific detailed procedures for the microwave-assisted synthesis of this compound itself are not extensively documented in the immediately available literature. However, microwave routes have been explored for the synthesis of other compounds, including nanoparticles used in the degradation of this compound researchgate.net, suggesting the potential applicability of MAS to organophosphorus chemistry. MAS is known to significantly shorten reaction times, from days to minutes or hours, and can lead to higher yields and improved selectivity in various organic reactions. scielo.org.mx

Oxidative Cross-Coupling Reactions in this compound Synthesis

Oxidative cross-coupling reactions are valuable tools in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgmdpi.comnih.govnih.gov While oxidative cross-coupling has been applied to the synthesis of various organophosphorus compounds, including other pesticides like paraoxon (B1678428) and methyl parathion (B1678463) researchgate.net, specific detailed methodologies focusing solely on the synthesis of this compound through oxidative cross-coupling reactions were not prominently found in the provided search results. However, the application of this methodology to similar organophosphorus structures suggests its potential relevance in developing alternative routes to this compound. researchgate.net

Stereoselective Synthesis Approaches for this compound Analogs

Stereoselective synthesis aims to produce a specific stereoisomer of a compound. researcher.lifesmolecule.comdiva-portal.orgresearchgate.netchemistrydocs.com While the core structure of this compound itself does not possess a chiral center at the phosphorus atom, modifications or the synthesis of analogs could introduce stereochemical complexity. Research in stereoselective synthesis focuses on controlling the formation of stereocenters during a reaction to obtain a desired enantiomer or diastereomer. researcher.lifesmolecule.comdiva-portal.orgchemistrydocs.com Although no specific stereoselective synthesis approaches for this compound itself were detailed, this area of research is relevant for the potential development of stereoisomerically pure this compound analogs, which could have different biological activities or environmental fates. Studies on the stereoselective synthesis of various organic molecules and analogs of biologically active compounds demonstrate the methodologies that could potentially be applied to this compound derivatives. researcher.lifediva-portal.orgresearchgate.net

Novel Derivatization Strategies and Functional Group Transformations

Derivatization of this compound can lead to compounds with altered properties and biological activities. A key transformation involves the oxidation of the thiophosphate (P=S) group to a phosphate (B84403) (P=O) group, forming the corresponding oxon analog.

Synthesis of this compound-Oxon and its Biological Implications

This compound-oxon is the oxygen analog of this compound, where the sulfur atom double-bonded to phosphorus is replaced by an oxygen atom. This transformation, known as oxidative desulfuration, is a common metabolic pathway for phosphorothioate pesticides in biological systems and the environment. nih.govresearchgate.netrsc.orgneptjournal.com

The synthesis of this compound-oxon can be achieved through oxidative methods. While specific synthetic procedures for this compound-oxon were not extensively detailed, the conversion of phosphorothioates to their oxon derivatives is a well-established chemical transformation. neptjournal.comsphinxsai.com For example, studies on the hydrolysis of organophosphorus compounds mention the synthesis of oxon derivatives according to standard procedures. sphinxsai.com

Biological Implications of this compound-Oxon:

This compound-oxon is generally considered to be a more potent acetylcholinesterase inhibitor than this compound itself. neptjournal.comsphinxsai.comtandfonline.com This is because the P=O group in the oxon analog is more electrophilic than the P=S group in the parent compound, making it a more effective phosphorylating agent of the active site serine residue on the acetylcholinesterase enzyme. rsc.orgsphinxsai.com This inhibition disrupts the normal breakdown of acetylcholine (B1216132), a neurotransmitter, leading to an accumulation of acetylcholine at synapses and subsequent overstimulation of the nervous system. herts.ac.uksmolecule.com

Data Table: Properties of this compound and this compound-Oxon

| Property | This compound nih.govherts.ac.uksmolecule.comwikipedia.orgwppdb.comuni.lu | This compound-Oxon uni.lunih.gov |

| Molecular Formula | C₉H₁₀NO₃PS | C₉H₁₀NO₄P |

| Molecular Weight | 243.22 g/mol | 227.15 g/mol nih.gov, 227.03474 Da uni.lu |

| Appearance | Yellow to reddish-yellow transparent liquid wikipedia.org | Not explicitly stated in search results. |

| CAS Number | 2636-26-2 herts.ac.uksmolecule.comwikipedia.orgwppdb.com | 61090-94-6 nih.gov |

| PubChem CID | 17522 nih.govherts.ac.ukwikipedia.orgwppdb.comuni.lu | 43545 uni.lunih.gov |

| SMILES | COP(=S)(OC)OC1=CC=C(C=C1)C#N herts.ac.uksmolecule.comwppdb.comuni.lu | COP(=O)(OC)OC1=CC=C(C=C1)C#N uni.lunih.gov |

| InChI Key | SCKHCCSZFPSHGR-UHFFFAOYSA-N herts.ac.uksmolecule.comwppdb.comuni.lu | UYPOZCXBRKUQSO-UHFFFAOYSA-N uni.lunih.gov |

Mechanistic Studies of this compound Reactions

Mechanistic studies of this compound reactions provide crucial information about its behavior and transformation pathways. Research has explored its degradation in various environments, offering insights into the chemical processes involved.

This compound is known to degrade in the atmosphere through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 6.5 hours in air. nih.gov Photodecomposition studies in water and on soil TLC plates have identified products such as cyanophoson, desmethylcyanophoson, and 4-cyanophenol, indicating transformations induced by sunlight. nih.gov

In aqueous solutions, the photochemical transformation of this compound under UV light (254-313 nm) and solar light has been investigated to understand its mechanistic pathways. nih.govresearchgate.net The degradation quantum yield was found to be independent of the excitation wavelength but varied with oxygen concentration, increasing in oxygen-free solutions. nih.govresearchgate.net Photosensitized experiments suggest the involvement of both singlet and triplet excited states in the photochemical behavior of this compound. nih.govresearchgate.net Laser flash photolysis experiments confirmed the involvement of the triplet excited state, which is efficiently quenched by molecular oxygen and acrylamide (B121943). nih.govresearchgate.net Analytical studies using LC/MS have indicated that processes such as hydrolysis, homolytic bond dissociations, and Photo-Fries reactions occur during photodegradation in aqueous solutions. nih.govresearchgate.net

Metal-catalyzed hydrolysis of organophosphorus compounds, including this compound, has also been studied, particularly under mild acidic conditions. sphinxsai.com For instance, Zr(IV) catalyzed hydrolysis of cyanofenphos (B1669378) and this compound showed that cyanofenphos hydrolyzed approximately 2 times faster than this compound. sphinxsai.com This suggests that even in acidic conditions, alkaline hydrolysis can occur, potentially mediated by metal-bound hydroxide (B78521) ions from metal-hydroxo complexes. sphinxsai.com

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for exploring reaction mechanisms, including transition state energies and reaction pathways. rsc.orgnrel.gov While no specific quantum chemical studies on the reaction mechanism elucidation of this compound itself were found in the provided results, the application of these methods to similar organophosphorus compounds and reaction types is well-established.

Quantum chemical calculations, often employing density functional theory (DFT) with various functionals and basis sets, are used to determine optimized 3D geometries, enthalpies, Gibbs free energies, vibrational frequencies, and atomic charges. nrel.govresearchgate.netmdpi.com These calculations can help in understanding the stability of reactive intermediates, such as radical species, and in predicting reaction energies. nrel.govresearchgate.net For example, DFT calculations have been used to study the adhesion and dissociation mechanisms between epoxy resins and Si-containing molecules, demonstrating their utility in understanding complex chemical interactions. mdpi.com

The ability of quantum chemical calculations to estimate chemical reaction pathways and transition state energies makes them valuable for analyzing the mechanisms of developed reactions and predicting unknown reactions in the discovery of new synthetic methodologies. rsc.org

Reaction Kinetics and Pathway Analysis of this compound Synthesis

Analysis of reaction kinetics and pathways is crucial for understanding the rate and sequence of steps in chemical transformations, including synthesis and degradation.

Studies on the degradation of this compound have provided kinetic information. For example, the reaction kinetic information for the adsorption-degradation of this compound on CaWO4 nanoparticles was studied using a first-order model. researchgate.net The rate constant (k) and half-life (t1/2) were determined to be 0.0127 min⁻¹ and 54.5669 min, respectively, under optimized conditions (contact time 180 min, catalyst dose 0.4 g/L, initial concentration 5 mg/L). researchgate.net The main degradation product identified in this process was dimethyl phosphorothioic acid (DMPA). researchgate.net

Photodegradation studies in aqueous solutions have also provided kinetic data, such as the degradation quantum yield under UV irradiation. nih.govresearchgate.net The quenching of the triplet excited state of this compound by molecular oxygen and acrylamide has been characterized by specific rate constants determined through laser flash photolysis experiments. nih.govresearchgate.net

While detailed kinetic and pathway analysis specifically for the synthesis of this compound was not extensively covered in the provided results, the general synthesis involves the reaction of 4-cyanophenol with dimethyl phosphorochloridothioate in the presence of a base. This reaction typically occurs under mild conditions. Industrial production methods involve similar routes but on a larger scale with controlled conditions and purification steps like distillation or chromatography. smolecule.com

The transformation of benzaldehydes to benzonitriles via cyanophosphates (CPs) represents a different type of CP-involved reaction, distinct from one-carbon nitrile homologation. thieme-connect.com In this transformation, the CN-carbon of the benzonitrile (B105546) originates from the formyl-carbon of the benzaldehyde. thieme-connect.com This highlights the diverse reaction pathways that compounds structurally related to this compound can undergo.

Data Tables

| Parameter | Value | Conditions | Source |

| Atmospheric Half-life (Hydroxyl Radicals) | ~6.5 hours | 25 °C, 5x10⁵ hydroxyl radicals/cm³ | nih.gov |

| Photodegradation Quantum Yield (Aqueous) | 1.8 x 10⁻² | UV irradiation (254-313 nm), aerated solution | nih.govresearchgate.net |

| Rate Constant (Quenching by O₂) | 1.97 x 10⁹ mol⁻¹ L s⁻¹ | Laser flash photolysis, aqueous solution | nih.govresearchgate.net |

| Rate Constant (Quenching by Acrylamide) | 2.71 x 10⁹ mol⁻¹ L s⁻¹ | Laser flash photolysis, aqueous solution | nih.govresearchgate.net |

| Degradation Rate Constant (CaWO₄ catalyst) | 0.0127 min⁻¹ | 0.4 g/L CaWO₄, 5 mg/L this compound, 180 min contact time | researchgate.net |

| Degradation Half-life (CaWO₄ catalyst) | 54.5669 min | 0.4 g/L CaWO₄, 5 mg/L this compound, 180 min contact time | researchgate.net |

| Hydrolysis Rate Constant (Zr(IV) catalyzed) | 4.5 x 10⁻⁵ sec⁻¹ | Mild acidic conditions, compared to cyanofenphos (10.4 x 10⁻⁵ sec⁻¹) sphinxsai.com | sphinxsai.com |

Environmental Fate and Degradation of Cyanophos

Hydrolysis Pathways and Kinetics

Hydrolysis is a key degradation pathway for organophosphorus pesticides like Cyanophos in aquatic and soil environments. It involves the cleavage of ester bonds through reaction with water.

Alkaline Hydrolysis Mechanisms and Influencing Factors

This compound undergoes rapid decomposition under alkaline conditions. nih.govchemdad.com Alkaline hydrolysis of organophosphate triesters is typically facilitated by the nucleophilic attack of hydroxide (B78521) ions (OH⁻) on the phosphorus atom. mdpi.com This attack is often followed by an SN2 mechanism, leading to the displacement of the leaving group. mdpi.com

Quantum chemical calculations using the AM1 MO method have indicated that hydration can reduce the activation energy for intramolecular cyclization in hydrolysis reactions. Studies on the alkaline hydrolysis of various organophosphorus pesticides suggest that the conformation of the incoming nucleophile can influence the reaction mechanism, potentially following either a multistep pathway involving a pentavalent intermediate or a one-step mechanism through a single transition state. nih.gov While a direct-displacement mechanism was historically widely accepted for phosphotriester P-O bonds, alternative pathways have been confirmed for the alkaline hydrolysis of both P-O and P-S bonds. nih.gov

Factors influencing alkaline hydrolysis include pH, temperature, and the presence of catalysts. Elevated pH significantly accelerates the hydrolysis rate due to the increased concentration of hydroxide ions. nih.govchemdad.com

Enzymatic Hydrolysis by Microbial Systems

Microbial systems play a role in the enzymatic hydrolysis of this compound in the environment. Certain microorganisms possess enzymes capable of degrading organophosphate compounds through enzymatic pathways, suggesting potential applications in bioremediation. smolecule.comresearchgate.net

Studies on the enzymatic hydrolysis of various organophosphate pesticides by mixed bacterial cultures have shown that enzymatic hydrolysis can be significantly faster than chemical hydrolysis under certain conditions. asm.org The optimal pH for the enzymatic hydrolysis of this compound by a mixed bacterial culture was found to be around 9.5, with significantly reduced activity at neutral pH (pH 7.0). asm.org Optimal temperatures for enzymatic hydrolysis by such cultures can be around 35°C. asm.org Organic solvents, even at low concentrations, can influence enzymatic activity, sometimes stimulating hydrolysis at low levels but inhibiting it at higher concentrations. asm.org

In water-sediment systems, the aerobic metabolism of this compound involves the cleavage of P-O-methyl and P-O-aryl bonds, oxidation of the P=S group to the more toxic oxon (P=O), and hydrolysis of the this compound moiety. researchgate.net

Water-Catalyzed Hydrolysis Energetics

While this compound is not easily hydrolyzed and exhibits limited hydrolysis under typical conditions, studies suggest that water-catalyzed hydrolysis is energetically preferred over direct hydrolysis. researchgate.netresearchgate.net However, this compound is reported to have a low hydrolysis rate and does not react rapidly with water. smolecule.com This persistence in aquatic environments due to a low hydrolysis rate can lead to bioaccumulation.

Quantum chemical calculations can be used to investigate hydrolysis mechanisms by calculating enthalpy changes along reaction coordinates and identifying transition states. jst.go.jp The solvent effect of water can influence the energetics and kinetics of hydrolysis, potentially acting as a catalyst for proton transfer. smu.edu

Photodegradation Processes

Photodegradation, initiated by exposure to UV and solar irradiation, is another important pathway for the degradation of this compound in various environmental compartments, including water, soil, and plant surfaces. nih.govresearchgate.netnih.govresearchgate.net

UV and Solar Irradiation Effects on this compound Degradation

This compound rapidly decomposes upon exposure to light. nih.govchemdad.com Photodegradation in aqueous solutions is a significant pathway for many agrochemicals. researchgate.netnih.gov Studies investigating the photochemical transformation of this compound in aqueous solutions using UV light (254-313 nm) and solar light have provided insights into the mechanistic pathways. researchgate.netnih.gov

The degradation quantum yield of this compound upon UV irradiation in aerated solutions was found to be 1.8 x 10⁻². researchgate.netnih.gov This quantum yield is independent of the excitation wavelength but is influenced by oxygen concentration, increasing in oxygen-free solutions compared to oxygen-saturated solutions. researchgate.netnih.gov Photosensitized experiments indicate the involvement of both singlet and triplet excited states in the photochemical behavior of this compound. researchgate.netnih.gov Laser flash photolysis experiments have confirmed the involvement of the triplet excited state, which is efficiently quenched by molecular oxygen. researchgate.netnih.gov

Photodegradation can follow pseudo-first-order kinetics in different environments. researchgate.net The efficiency of photodegradation can be influenced by factors such as the surrounding medium and the intensity and spectrum of light. researchgate.net While UV-B radiation's direct effects on litter decomposition may not be globally significant, UV radiation and visible light below 450 nm can increase mass loss. cumbria.ac.uk

Identification of Primary Photoproducts (e.g., this compound Oxon, Desmethylthis compound Oxon, 4-Cyanophenol)

The photodegradation of this compound leads to the formation of several primary photoproducts. In water exposed to sunlight, this compound oxon, desmethylthis compound oxon, and 4-cyanophenol have been identified as degradation products. nih.gov

When this compound is exposed to sunlight as thin films on soil or silica (B1680970) gel plates, conditions more relevant to environmental photolysis, this compound oxon, desmethylthis compound oxon, and 4-cyanophenol were detected. chemdad.com

Studies using UV light irradiation of this compound in a photosensitizing solvent like acetone (B3395972) have identified a broader range of photoproducts, including this compound oxon, desmethylthis compound oxon, 4-cyanophenol, 4-cyanobenzoic acid, 2-hydroxy-5-cyanobenzoic acid, CO₂, and HCN. chemdad.com

Analytical techniques such as LC/MS and HPLC/MS/MS are commonly used to identify the structures of photoproducts. researchgate.netnih.govnih.gov Photochemical processes involved in the formation of these products can include hydrolysis, homolytic bond dissociations, and Photo-Fries rearrangement. researchgate.netnih.gov Photooxidation reactions leading to the oxon derivative and scission of the P-O bond generating 4-cyanophenol as a major product are reported as main processes. researchgate.net

Interactive Data Tables:

| Hydrolysis Type | Influencing Factors | Key Findings |

| Alkaline Hydrolysis | pH, Temperature, Hydration, Nucleophile Conformation | Rapid decomposition under alkaline conditions; Nucleophilic attack on phosphorus; Hydration reduces activation energy. nih.govchemdad.commdpi.comnih.gov |

| Enzymatic Hydrolysis | Microbial Systems, pH, Temperature, Organic Solvents | Can be faster than chemical hydrolysis; Optimal pH ~9.5; Influenced by temperature and solvents. smolecule.comresearchgate.netasm.org |

| Water-Catalyzed Hydrolysis | Presence of water molecules | Energetically preferred over direct hydrolysis but overall rate is low; Water can act as a proton transfer catalyst. researchgate.netresearchgate.netsmu.edu |

| Photodegradation Conditions | Light Source | Identified Photoproducts |

| Aqueous Solution (Sunlight) | Sunlight | This compound oxon, Desmethylthis compound oxon, 4-Cyanophenol. nih.gov |

| Thin Films on Soil/Silica Gel (Sunlight) | Sunlight | This compound oxon, Desmethylthis compound oxon, 4-Cyanophenol. chemdad.com |

| Acetone Solution (UV Light) | Unfiltered UV Light | This compound oxon, Desmethylthis compound oxon, 4-Cyanophenol, 4-cyanobenzoic acid, 2-hydroxy-5-cyanobenzoic acid, CO₂, HCN. chemdad.com |

Quantum Yield Determination and Wavelength Dependence

Photodegradation is a significant pathway for the transformation of many agrochemicals in aqueous solutions. researchgate.netnih.gov Studies investigating the photochemical transformation of this compound in aqueous solutions using UV light within the 254-313 nm range, as well as solar light, have provided insights into its degradation mechanisms. researchgate.netnih.gov

The degradation quantum yield of this compound upon UV irradiation in an aerated solution has been determined to be 1.8 x 10⁻². researchgate.netnih.gov This quantum yield has been reported to be independent of the excitation wavelength within the studied range but shows variation with oxygen concentration. researchgate.netnih.gov Specifically, the quantum yield increased by a factor of 2 in an oxygen-free solution compared to an oxygen-saturated solution. researchgate.netnih.gov

While the quantum yield for this compound itself appears independent of wavelength in the 254-313 nm range, studies on other organophosphorus pesticides and their phenolic products have shown both wavelength-dependent and independent quantum yields, highlighting the variability among different compounds. researchgate.net For instance, the quantum yield for the disappearance of certain carbamates was independent of excitation wavelength, whereas the quantum yield for their arylamine photodegradation products showed wavelength dependence. researchgate.net Research on azinphos methyl also indicated that its degradation depended on the excitation wavelength, with the quantum yield decreasing as the excitation energy decreased. researchgate.net

Involvement of Excited States (Singlet and Triplet) in Photoreactions

The photochemical behavior of this compound involves the participation of excited states. Photosensitized experiments using energy acceptor and donor substrates, such as acrylamide (B121943) and hydroquinone, have indicated that both singlet and triplet excited states are involved in the photochemical reactions of this compound. researchgate.netnih.gov

Laser flash photolysis experiments have specifically demonstrated the involvement of the triplet excited state. researchgate.netnih.gov The triplet excited state of this compound was found to be efficiently quenched by molecular oxygen and acrylamide. researchgate.netnih.gov Rate constants for this quenching have been determined: 1.97 x 10⁹ mol⁻¹ L s⁻¹ for molecular oxygen and 2.71 x 10⁹ mol⁻¹ L s⁻¹ for acrylamide. researchgate.netnih.gov

The involvement of triplet excited states in the P=S oxidation of this compound has also been shown through laser flash photolysis and quenching studies. researchgate.net Accessing triplet excited states in organic chromophores can occur through various pathways, including intersystem crossing (ISC) from the excited singlet state, which is a spin-forbidden transition. rsc.orgrsc.org The efficiency of ISC, and thus the quantum yield of the triplet state, is influenced by factors such as spin-orbit coupling, which can be tuned by substituent groups or out-of-plane vibrational modes. rsc.org

Photolysis in Aqueous Solutions and on Environmental Matrices

Photolysis is a crucial abiotic transformation process for pesticides in the aquatic environment, where the energy from sunlight can induce reactions like bond scission, cyclization, and rearrangement. researchgate.net this compound undergoes photodecomposition when exposed to sunlight in water and on soil TLC plates. nih.gov Identified photodecomposition products include cyanophoson, desmethylcyanophoson, and 4-cyanophenol. nih.gov

Studies on the photochemical transformation of this compound in aqueous solutions using UV light (254-313 nm) and solar light have revealed that various processes contribute to its disappearance, including hydrolysis, homolytic bond dissociations, and Photo-Fries processes. researchgate.netnih.gov The degradation quantum yield in aerated aqueous solution was 1.8 x 10⁻². researchgate.netnih.gov

The presence of different water matrices can influence the photochemical degradation of contaminants. While specific detailed data on the effect of various environmental matrices on this compound photolysis beyond soil TLC plates were not extensively found in the provided snippets, research on other compounds like Orange G has shown that the efficiency of photodegradation in different water matrices (ultrapure water, tap water, mineral water, seawater) varies significantly due to the presence of ions and other substances.

Biodegradation in Environmental Compartments

Biodegradation, the transformation of chemical compounds by microorganisms, is a significant process in the environmental fate of pesticides in soil and water. researchgate.netmdpi.commdpi.com

Microbial Degradation Pathways in Soil and Water

Microorganisms, including bacteria and fungi, play a key role in the biodegradation of pesticides. mdpi.comnih.gov They can transform pesticides into less complex compounds, carbon dioxide, water, oxides, or mineral salts, potentially utilizing them as sources of carbon, minerals, and energy. mdpi.comnih.gov

In soil, measurable radioactivity in C14-cyanophos treated soils decreased significantly after two weeks, indicating degradation. nih.gov Degradation products identified in soil include 4-cyanophenol, desmethylthis compound, and desmethylcyanophoson. nih.gov

While specific detailed microbial degradation pathways for this compound in soil and water were not fully elaborated in the provided snippets, research on the biodegradation of other organophosphate and pyrethroid pesticides by various bacterial and fungal strains highlights the diverse metabolic capabilities of microorganisms. scielo.brbohrium.commdpi.comoup.com These studies often involve the identification of intermediate products and the enzymes responsible for the transformations, such as hydrolases, esterases, and cytochrome P450 enzymes. researchgate.netmdpi.commdpi.com

Phytoremediation Strategies for this compound Contamination

Phytoremediation, the use of plants and associated microorganisms to remove, degrade, or immobilize contaminants, is an ecological restoration technology that can be applied to pesticide-contaminated sites. researchgate.netaloki.hu This technique involves plants absorbing pollutants through their roots and metabolizing them into simpler forms. researchgate.net

Plantago major L. has been tested for its ability to phytoremediate this compound insecticide in water and soil. researchgate.netnih.govnih.gov In water, Plantago major L. significantly reduced this compound concentrations. researchgate.netnih.gov The plant exhibited biosorption capacity for this compound in its roots, fruit, and leaves. researchgate.netnih.gov

Studies have shown that viable Plantago major L. in water led to a substantial reduction in this compound over several days compared to water without the plant. researchgate.netnih.gov this compound accumulated in the roots and leaves of the plant, with concentrations decreasing after reaching peak levels. researchgate.netnih.gov

Phytoremediation efficiency for this compound in contaminated soil can be enhanced by using solubility-enhancing agents. nih.gov Liquid silicon dioxide (SiO₂) has been shown to improve the removal of this compound from soil by Plantago major L. more effectively than other agents tested, increasing the plant's capacity to remove the compound. nih.gov

Table: Biosorption Capacity of Plantago major L. for this compound in Water researchgate.netnih.gov

| Plant Part | Biosorption Capacity (µg/g) |

| Dry Roots | 76.91 |

| Fruit (seeds with shells) | 26.18 |

| Leaves | 21.09 |

Table: this compound Reduction in Water by Plantago major L. researchgate.netnih.gov

| Exposure Time | Reduction with Plant (%) | Reduction without Plant (%) |

| 2 hours | 11.0 | 0.8 |

| 9 days | 94.7 | 36.9 |

Metabolite Identification in Environmental Biotransformation

The biodegradation of this compound in the environment results in the formation of various metabolites. In soil, 4-cyanophenol, desmethylthis compound, and desmethylcyanophoson have been identified as degradation products. nih.gov These metabolites are formed through microbial and photolytic pathways in soil and water.

In phytoremediation studies using Plantago major L. in water, three major degradation products of this compound were detected in root and leaf samples. researchgate.netnih.gov While the specific identities of all three metabolites were not explicitly listed in the provided snippets, 4-cyanophenol has been identified as a photolysis product in water and on soil. nih.gov The retention time of 4-cyanophenol in HPLC analysis of this compound degradation products in water by Plantago major L. roots was reported as 1.33 min, while this compound had a retention time of 3.38 min. researchgate.net

Research on the biodegradation of other pesticides also emphasizes the importance of identifying metabolites to understand the degradation pathways and assess the potential toxicity or persistence of the transformation products. scielo.brbohrium.commdpi.com

Table: Identified this compound Degradation Products

| Environmental Compartment | Metabolites Identified | Formation Pathway(s) |

| Soil | 4-cyanophenol, desmethylthis compound, desmethylcyanophoson | Microbial, Photolytic |

| Water (Photolysis) | Cyanophoson, desmethylcyanophoson, 4-cyanophenol | Photolytic |

| Water (Phytoremediation by Plantago major L.) | Three major products detected (including 4-cyanophenol) | Biotransformation (Plant/Microbial) |

Sorption, Mobility, and Persistence in Environmental Systems

The behavior of this compound in the environment is influenced by its interactions with different matrices, including soil, water, and air. These interactions dictate its potential for movement, breakdown, and long-term presence in various environmental compartments.

Adsorption Capacities in Soil and Plant Tissues

This compound is expected to have low mobility in soil based on its estimated Koc value of approximately 710. nih.govnih.gov The Koc (organic carbon-water (B12546825) partition coefficient) is derived from its experimental log Kow (octanol-water partition coefficient) of 2.71. nih.govnih.gov This indicates a tendency for this compound to adsorb to organic matter in soil.

Studies on the phytoremediation of this compound in water using Plantago major L. have provided insights into its uptake and accumulation in plant tissues. echemi.comresearchgate.netnih.govresearchgate.net Experimental data show that Plantago major L. can absorb this compound, with varying capacities depending on the plant part. researchgate.netnih.gov The biosorption capacity (KF) of this compound for dry roots of Plantago major L. was found to be significantly higher than that for dry fruits and leaves. researchgate.netnih.gov Specifically, the amount of absorbed this compound was ranked as dry roots (76.91 μg/g), dry fruits (26.18 μg/g), and dry leaves (21.09 μg/g). researchgate.netnih.gov The uptake and translocation of organic compounds in plants are influenced by factors such as lipophilicity, solubility, polarity, molecular weight, plant species, and environmental conditions. nih.gov

| Plant Tissue (Dry) | Biosorption Capacity (KF, μg/g) |

| Roots | 76.91 |

| Fruits | 26.18 |

| Leaves | 21.09 |

Environmental Half-Life and Factors Affecting Persistence

The persistence of this compound in the environment varies depending on the medium and prevailing conditions. In soil, degradation is expected to occur, with studies indicating significant degradation within two weeks. nih.gov Measurable radioactivity in C14-cyanophos treated soils decreased to 6% after two weeks. nih.gov Degradation products identified in soil include 4-cyanophenol, desmethylthis compound, and desmethylcyanophoson. nih.gov Photodecomposition on soil plates exposed to sunlight also yielded cyanophoson, desmethylcyanophoson, and 4-cyanophenol. nih.gov

In aquatic systems, this compound is not easily hydrolyzed and exhibits high persistence, leading to potential accumulation in rivers and lakes. researchgate.netnih.govresearchgate.net The half-life of this compound in Nile water was reported to be 7 days. nih.gov Under illumination, the half-life was estimated to be 120 minutes in acetone solution. nih.gov Estimated half-lives for a model river and model lake are 11 and 82 days, respectively. nih.gov Factors influencing degradation kinetics in aquatic systems include pH, temperature, and microbial activity. Photodecomposition products of this compound in water exposed to sunlight include cyanophoson, desmethylcyanophoson, and 4-cyanophenol. nih.gov

This compound is moderately stable under normal storage conditions but can decompose in the presence of strong acids, bases, or oxidizing agents. smolecule.com It also rapidly decomposes under alkaline conditions and upon exposure to light. nih.govnih.gov

Atmospheric Fate and Reaction with Hydroxyl Radicals

In the ambient atmosphere, vapor-phase this compound is primarily degraded by reaction with photochemically-produced hydroxyl radicals. nih.govnih.govsmolecule.com The hydroxyl radical (•HO) is a highly reactive species often referred to as the "detergent" of the troposphere due to its role in oxidizing many pollutants. niwa.co.nzwikipedia.org The half-life for the reaction of vapor-phase this compound with hydroxyl radicals in air is estimated to be approximately 6.5 hours. nih.govnih.gov This relatively short half-life suggests that this compound is readily degraded in the atmosphere through this reaction.

| Environmental Compartment | Estimated Half-Life | Factors Affecting Persistence |

| Soil | ~2 weeks (degradation) nih.gov | Microbial activity, Photodecomposition |

| Water (Nile) | 7 days nih.gov | pH, Temperature, Microbial activity, Hydrolysis |

| Water (Model River) | 11 days nih.gov | - |

| Water (Model Lake) | 82 days nih.gov | - |

| Atmosphere | ~6.5 hours nih.govnih.gov | Reaction with hydroxyl radicals |

Advanced Toxicological and Ecotoxicological Research on Cyanophos

Molecular Mechanisms of Action

Acetylcholinesterase Inhibition: Binding and Inactivation Dynamics

The primary mechanism of toxicity for organophosphate pesticides like Cyanophos is the inhibition of acetylcholinesterase (AChE) smolecule.comdovepress.comnih.gov. AChE is a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, thereby terminating neurotransmission at cholinergic synapses dovepress.comwikipedia.orgresearchgate.net. Organophosphates inhibit AChE by phosphorylating the hydroxyl group of a serine residue in the enzyme's active site dovepress.comwikipedia.org. This phosphorylation prevents the binding of acetylcholine to the esteratic site of the cholinesterase, leading to an accumulation of ACh in the synaptic cleft smolecule.comwikipedia.org. The resulting overstimulation of cholinergic receptors disrupts normal neurotransmission dovepress.comresearchgate.net.

Studies in rats exposed to this compound demonstrated inhibition of AChE activity in serum cabidigitallibrary.orgresearchgate.net. Oral exposure resulted in greater AChE inhibition compared to dermal exposure after three days, and activity did not recover after fifteen days of treatment cabidigitallibrary.orgresearchgate.net. This suggests a persistent inhibition of the enzyme cabidigitallibrary.orgresearchgate.net. The slow recovery of AChE activity in serum indicates that this compound, or its active metabolite, may be stored in body deposits and gradually released, continuing to inhibit the enzyme researchgate.net. Organophosphates containing a P=S group, like this compound (O,O-Dimethyl O-4-cyanophenyl phosphorothioate), must typically be metabolically activated to their oxon form (P=O) to become potent AChE inhibitors nih.govdovepress.com.

Neuropathy Target Esterase (NTE) Inhibition Studies

In addition to AChE, some organophosphates can also inhibit Neuropathy Target Esterase (NTE), formerly known as neurotoxic esterase researchgate.netinchem.orgfrontiersin.org. Inhibition and subsequent "aging" of NTE are considered essential steps in initiating organophosphate-induced delayed polyneuropathy (OPIDP), a neurological disorder characterized by degeneration of distal axons inchem.orgfrontiersin.orgrsc.org. The "aging" process involves the cleavage of a side chain from the phosphorylated NTE, leaving an ionized acidic residue bound to the protein inchem.orgrsc.org. While the mechanism is analogous to AChE aging, NTE inhibition alone does not cause neuropathy; both inhibition and aging are required inchem.org. Research indicates that this compound may affect nervous tissue esterases distinct from AChE, which are the target for delayed neuropathy researchgate.net.

Interactions with Other Enzymes and Biochemical Pathways

Beyond AChE and NTE, this compound can interact with other enzymes and influence various biochemical pathways. Studies have shown that organophosphates can interfere with enzymes involved in detoxification processes, such as carboxylesterases researchgate.netfrontiersin.org. Some pesticides have been reported to affect enzymes in amino acid biosynthesis pathways ajbasweb.com.

In insects, organophosphates can interact with cytochrome P450 enzymes, which are involved in insecticide resistance by mediating oxidation mdpi.com. However, some P450 enzymes can also oxidize organophosphates into more toxic forms mdpi.com. Pesticides, including organophosphates, can also inhibit the activities of metabolic enzymes involved in aerobic and anaerobic metabolism ajbasweb.com.

Research on this compound in radish plants indicated effects on various enzymes, suggesting broader biochemical interactions ajbasweb.com. These included effects on transaminases (GOT and GPT), alkaline and acid phosphatases, and nitrate (B79036) reductase ajbasweb.com.

Biochemical and Physiological Effects in Biological Systems

Alterations in Enzyme Activities (e.g., GOT, GPT, Phosphatases, Nitrate Reductase)

Exposure to this compound has been shown to alter the activity of several key enzymes in biological systems.

In rats, oral and dermal exposure to this compound led to increased activity of Glutamic Oxaloacetic Transaminase (GOT) and Glutamic Pyruvic Transaminase (GPT) in blood serum cabidigitallibrary.orgresearchgate.netresearchgate.net. These increases may indicate liver injury cabidigitallibrary.orgresearchgate.net. Alkaline phosphatase activity was also found to be increased in the serum of rats treated with this compound cabidigitallibrary.orgresearchgate.netekb.eg.

Studies on radish plants exposed to this compound revealed varied effects on enzyme activities depending on concentration, frequency, and time of spraying ajbasweb.com. GOT and GPT activities initially decreased after one spray but showed different responses after multiple sprays ajbasweb.com. Alkaline phosphatase activity was insignificantly affected after one spray but enhanced after subsequent sprayings, although high concentrations eventually reduced activity after the third spray ajbasweb.com. Acid phosphatase activity was enhanced by moderate concentrations after each spray ajbasweb.com. Nitrate reductase activity showed an insignificant effect initially, but increased gradually with tested concentrations after the third spray at a later time point ajbasweb.com.

Data Table: Effects of this compound on Enzyme Activities

| Enzyme | Organism | Effect | Source |

| Acetylcholinesterase | Rat | Inhibition (more pronounced with oral exposure, slow recovery) | cabidigitallibrary.orgresearchgate.net |

| GOT (AST) | Rat | Increased activity in serum | cabidigitallibrary.orgresearchgate.netresearchgate.net |

| GPT (ALT) | Rat | Increased activity in serum | cabidigitallibrary.orgresearchgate.netresearchgate.net |

| Alkaline Phosphatase | Rat | Increased activity in serum | cabidigitallibrary.orgresearchgate.netekb.eg |

| GOT | Radish Plant | Decreased initially, varied response with multiple sprays | ajbasweb.com |

| GPT | Radish Plant | Decreased initially, varied response with multiple sprays | ajbasweb.com |

| Alkaline Phosphatase | Radish Plant | Insignificant effect initially, enhanced after subsequent sprays, reduced at high concentrations after multiple sprays | ajbasweb.com |

| Acid Phosphatase | Radish Plant | Enhanced by moderate concentrations | ajbasweb.com |

| Nitrate Reductase | Radish Plant | Insignificant effect initially, increased gradually with concentration after multiple sprays | ajbasweb.com |

Effects on Protein Profiles and Biomarker Identification

This compound exposure can lead to changes in protein profiles in biological systems, which can potentially serve as biomarkers of exposure or effect.

In rats exposed to this compound, changes in blood serum protein profiles were observed cabidigitallibrary.orgresearchgate.netresearchgate.net. A new protein band with a molecular weight of 74 KDa was characterized after both oral and dermal treatments cabidigitallibrary.orgresearchgate.netresearchgate.net. This new band may be a result of the pesticide binding to major serum albumins such as prealbumin, albumin, and transferrin cabidigitallibrary.orgresearchgate.net. The change in protein profiles, along with the appearance of this 74 KDa protein band and alterations in AChE and glucose levels, were suggested as potential biomarkers for this compound pesticide pollution cabidigitallibrary.orgresearchgate.netresearchgate.net.

In catfish exposed to this compound, a depletion of total protein content in blood serum was observed researchgate.net. This depletion may be due to the binding of this compound to blood proteins researchgate.net.

Biomarkers of exposure to organophosphates often include measuring the activity of cholinesterase enzymes in blood (serum butyrylcholinesterase or red blood cell acetylcholinesterase) orst.edu. Additionally, the detection and quantification of organophosphate metabolites, such as the leaving group, in urine can serve as specific biomarkers of exposure to the parent compound orst.edu. Changes in protein profiles and enzyme activities, as observed with this compound, can also function as indicators of biological response or effect aaem.pl.

Oxidative Stress Induction and Antioxidant Defense Systems

Organophosphorus compounds, including pesticides, have been reported to induce oxidative stress through the generation of free radicals and alterations in the antioxidant defense mechanism. ajbasweb.com Studies have shown that exposure to different pesticides, including organophosphates, can lead to these effects. ajbasweb.com For instance, investigations into the biochemical influence of this compound on plants like Raphanus sativus (radish) have examined its impact on enzyme activities, including phosphatases and nitrate reductase. ajbasweb.com While some studies indicate that chronic exposure to organophosphorus pesticides can be associated with increased activities of antioxidant enzymes like catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase in erythrocytes, the specific effects of this compound on these systems can vary depending on the organism and exposure conditions. ajbasweb.com Reactive oxygen species (ROS), such as superoxide anion, singlet oxygen, hydrogen peroxide, and hydroxyl radical, are continuously produced during various metabolic pathways. notulaebotanicae.ronih.gov Under stressful conditions, their formation can increase, exceeding the antioxidant scavenging capacity and leading to oxidative stress and damage to biomolecules. notulaebotanicae.ronih.gov

Toxicokinetics and Biomonitoring of this compound Exposure

Understanding how this compound is handled by the body (toxicokinetics) and how to measure exposure (biomonitoring) are key aspects of assessing its risk.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Toxicokinetics encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). gla.ac.ukvu.edu.au These processes significantly influence the ability of a substance to reach target sites within an organism. vu.edu.au For a substance to be absorbed, it must cross biological membranes, which are primarily hydrophobic lipid bilayers. gla.ac.uk Factors such as the pKa of the compound, the pH of the environment, and its stability can affect absorption. gla.ac.uk

Studies on the stability of this compound in biological samples like blood have shown that its concentration decreases over time, with a more significant decrease observed at higher temperatures. gla.ac.uk For example, a 74% decrease in this compound concentration was observed in blood stored at 37 °C for 1 day, compared to a 5% decrease at 4 °C and a 21% decrease at 25 °C over the same period. gla.ac.uk

Formation and Fate of Active Metabolites (e.g., this compound Oxon, Desmethylthis compound)

Metabolism plays a critical role in the detoxification and elimination of organophosphates, but it can also lead to the formation of more toxic metabolites. The main metabolites of this compound include Desmethylthis compound, this compound Oxon, Desmethylthis compound Oxon, and 4-cyanophenol. rsc.orgdokumen.pub

Biomonitoring Approaches (e.g., Cholinesterase Levels, Protein Biomarkers)

Biomonitoring is essential for assessing exposure to pesticides like this compound. A key approach involves monitoring cholinesterase levels, particularly acetylcholinesterase (AChE) activity, as this compound is a known inhibitor of this enzyme. wppdb.comherts.ac.ukresearchgate.net The inhibition of AChE leads to the accumulation of acetylcholine, causing continuous neuronal firing. rsc.org Measuring the level of cholinesterase inhibition in blood (e.g., in erythrocytes or plasma) can serve as a biomarker of exposure and potential effect.

In addition to enzyme activity, protein biomarkers can also be utilized for biomonitoring. Research has explored the use of protein profiles to characterize exposure to this compound. researchgate.net For instance, a study investigating oral and dermal exposure to this compound insecticide characterized effects by studying enzyme activities like ChE, GOT, GPT, and alkaline phosphatase, as well as glucose, protein, and cholesterol levels. researchgate.net Electrophoretic separation of the protein profile revealed a new protein band with a molecular weight of 74 KDa following both oral and dermal exposure, suggesting its potential as a biomarker. researchgate.net Total proteins in blood are involved in various physiological functions and can serve as indicators of health status, with changes in concentration potentially reflecting reduced synthesis, decreased absorption, or increased protein catabolism under stress conditions. researchgate.net

Ecotoxicological Impacts on Non-Target Organisms

The environmental impact of this compound on organisms other than the intended pests is a significant concern.

Aquatic Ecotoxicity: Effects on Fish, Algae, and Daphnia

This compound shows a moderate to high level of toxicity to aquatic organisms, including fish, algae, and Daphnia. wppdb.comherts.ac.uk It is considered very toxic to aquatic life with long-lasting effects. lgcstandards.com

Data on the acute toxicity of this compound to aquatic organisms are available. For fish, the acute 96-hour LC₅₀ (Lethal Concentration 50%) for Cyprinidae has been reported as 8.2 mg/l. lgcstandards.com For Daphnia magna, the EC₅₀ (Effective Concentration 50%) for acute toxicity (48 hours) is 0.097 mg/l. lgcstandards.com

Acute Aquatic Ecotoxicity Data for this compound

| Organism | Endpoint | Value (mg/l) | Exposure Duration | Source |

| Fish (Cyprinidae) | LC₅₀ | 8.2 | 96 hours | LGC Standards lgcstandards.com |

| Daphnia magna | EC₅₀ | 0.097 | 48 hours | LGC Standards lgcstandards.com |

This compound is described as having low to moderate aqueous solubility and being quite volatile. wppdb.comherts.ac.uk Based on its chemical properties, it is considered slightly mobile in the environment. wppdb.comherts.ac.uk While little is known about its environmental persistence, its toxicity to aquatic life highlights the potential risk posed by its presence in aquatic ecosystems. wppdb.comherts.ac.uklgcstandards.com

Terrestrial Ecotoxicity: Impacts on Soil Microorganisms and Plants

Bioaccumulation and Biomagnification Potential in Food Chains

This compound has been identified as having a high risk of bioaccumulating herts.ac.ukwppdb.com. Bioaccumulation is the process by which toxins enter the food web by building up in individual organisms over time, as they absorb chemicals at a faster rate than they can eliminate them cimi.orgalbert.iobyjus.com. Biomagnification, also known as biological magnification, occurs when the concentration of certain substances, such as pesticides, increases at each successive trophic level in a food chain albert.iobyjus.com. This means that organisms higher up in the food chain accumulate higher concentrations of these toxins than the organisms they consume albert.iobyjus.com. Chemicals that undergo bioaccumulation are often fat-soluble compounds, which dissolve in fatty tissues and are difficult for organisms to excrete albert.io. Biomagnification can lead to potentially fatal levels of contaminants in apex predators cimi.org. While the general principles of bioaccumulation and biomagnification are well-documented for certain persistent chemicals, the specific extent to which this compound biomagnifies through various food chains was not detailed in the provided information, although its high risk of bioaccumulating is noted herts.ac.ukwppdb.com.

Developmental and Chronic Toxicity Studies

Comprehensive toxicological studies on this compound have been conducted to assess its potential for developmental and chronic toxicity fsc.go.jp. These studies have included evaluations in animal models such as rats and rabbits fsc.go.jp.

Evaluation of Neurodevelopmental Effects

Studies have included assessments of subacute neurotoxicity in rats fsc.go.jp. Organophosphate pesticides, as a class to which this compound belongs, are known to inhibit acetylcholinesterase, which can lead to acute toxicity wppdb.comwikipedia.orgnih.gov. Research on other organophosphates, such as chlorpyrifos, has indicated associations with adverse effects on the developing nervous system and potential neurodevelopmental deficits nih.govresearchgate.netbeyondpesticides.org. These effects can occur even at doses that cause little or no acetylcholinesterase inhibition, suggesting additional mechanisms of toxicity nih.govnih.gov. The developmental period is particularly vulnerable to chemical disruption, which can result in irreversible nervous system impairments researchgate.net. While general mechanisms and effects of organophosphates on neurodevelopment have been studied, specific detailed findings on the neurodevelopmental effects of this compound from the cited studies were not extensively provided beyond the mention of subacute neurotoxicity tests fsc.go.jp.

Carcinogenicity and Genotoxicity Assessments

Based on various studies, this compound has been evaluated for its potential carcinogenicity and genotoxicity fsc.go.jp. Assessments have concluded that this compound has no carcinogenicity or genotoxicity relevant to human health fsc.go.jp. This finding is supported by other sources indicating no known issues regarding carcinogenicity or genotoxicity for this compound herts.ac.ukwppdb.com.

Reproductive and Teratogenic Effects

Studies, including a two-generation reproductive toxicity study in rats and developmental toxicity studies in rats and rabbits, have been conducted to evaluate the reproductive and teratogenic effects of this compound fsc.go.jp. These assessments have concluded that this compound has no reproductive toxicity or teratogenicity relevant to human health fsc.go.jp.

Long-Term Health Effects in Occupational and Environmental Exposure Scenarios

Long-term health effects from exposure to pesticides, including organophosphates like this compound, in occupational and environmental settings have been a subject of concern nih.govoxfordre.com. Chronic low-level exposure through various routes, including inhalation and dermal contact, can occur in occupational settings, particularly for agricultural workers nih.govoxfordre.comokstate.edu. Repeated or high exposure to organophosphates may lead to nerve damage, causing weakness, paresthesia, and poor coordination nj.govnih.gov. Long-term exposure to pesticides has been associated with an increased incidence of respiratory issues and neurodegenerative diseases nih.gov. While acute poisoning with organophosphates can cause severe immediate symptoms, the long-term health effects of chronic low-level exposures are also under investigation nj.govnih.govbeyondpesticides.org. Consistent associations have been identified between chronic pesticide exposure and non-communicable diseases, including neurological disorders nih.gov.

Studies evaluating chronic toxicity may last up to two years and typically involve multiple animal species to assess effects from repeated or continuous long-term exposure okstate.eduokstate.edu. A combined two-year chronic toxicity/carcinogenicity study in rats identified a no-observed-adverse-effect level (NOAEL) for this compound of 0.101 mg/kg body weight/day fsc.go.jp.

Summary of Key Toxicity Findings (Based on available snippets):

| Toxicity Endpoint | Finding for this compound (Based on studies cited in fsc.go.jp) | Supporting/Related Information |

| Carcinogenicity | No carcinogenicity relevant to human health fsc.go.jp. | Indicated as not a known problem herts.ac.ukwppdb.com. |

| Genotoxicity | No genotoxicity relevant to human health fsc.go.jp. | Indicated as not a known problem herts.ac.ukwppdb.com. Genetic alterations associated with pesticide exposure are generally recognized frontiersin.org. |

| Reproductive Toxicity | No reproductive toxicity relevant to human health fsc.go.jp. | One source stated it has not been tested for reproductive effects nj.gov, contradicting findings in fsc.go.jp. Prioritize fsc.go.jp. |

| Teratogenicity | No teratogenicity relevant to human health fsc.go.jp. | Studies in rats and rabbits conducted fsc.go.jp. Other pesticides have shown teratogenic effects in animal studies nih.govscielo.org.mx. |

| Neurodevelopmental Effects | Subacute neurotoxicity studies conducted fsc.go.jp. | Organophosphates can cause neurotoxic effects, especially during development nih.govresearchgate.netbeyondpesticides.orgnih.gov. |

| Chronic Toxicity | NOAEL of 0.101 mg/kg bw/day in a 2-year study fsc.go.jp. | Chronic exposure to pesticides linked to neurological disorders and other effects nih.govoxfordre.com. |

Note: The information in this table is based on the provided search result snippets and may not represent the entirety of all available research on this compound.

Analytical Methodologies for Cyanophos Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are widely used for separating Cyanophos from complex matrices and quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound in environmental samples spectroscopyonline.comsilcotek.com. GC-MS allows for both the separation of this compound from other compounds in a sample and its identification and quantification based on its mass spectrum spectroscopyonline.comsilcotek.com.

GC-MS systems typically utilize capillary columns, such as the HP-5 MS UI column, for the separation of pesticides. spectroscopyonline.comdergipark.org.tr The separated compounds are then detected by a mass spectrometer. spectroscopyonline.comdergipark.org.tr GC-MS can be used for screening, confirmation, and quantification of target compounds. spectroscopyonline.comsilcotek.com In complex matrices, GC coupled with triple quadrupole MS (GC-QQQ) is particularly useful for analyzing trace-level target compounds. spectroscopyonline.com

Data from GC-MS analysis of this compound includes its mass spectrum, which can be compared against spectral libraries for identification. nih.gov The NIST Mass Spectrometry Data Center provides GC-MS spectral information for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for analyzing compounds that may be less volatile or thermally labile than those analyzed by GC chromatographyonline.com. HPLC is particularly useful for the analysis of degradation products of this compound, which may have different chemical properties than the parent compound researchgate.netijpsonline.com.